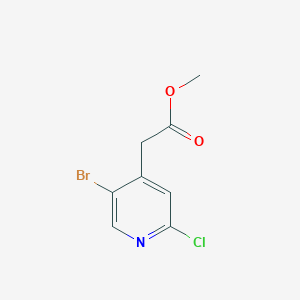
Methyl 5-bromo-2-chloropyridine-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-bromo-2-chloropyridine-4-acetate” is a chemical compound that is part of the pyridine class . Pyridines are a class of compounds that have been used in a wide range of research topics . The compound has a molecular formula of C7H5BrClNO2 .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-chloropyridine-4-acetate” includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 5th position with a bromine atom and at the 2nd position with a chlorine atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, it could participate in nucleophilic aromatic substitution reactions . In these reactions, one of the substituents in the aromatic ring is replaced by a nucleophile .Physical And Chemical Properties Analysis
The compound is a liquid or low melting solid . Its molecular weight is 250.48 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Methyl 5-bromo-2-chloropyridine-4-acetate has been utilized in the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates through efficient large-scale methodologies. This process involves judicious functionalization via SNAr and palladium-catalyzed reactions, offering a high-yielding route to these core structures, which are crucial in pharmaceutical research and development (Morgentin et al., 2009). Furthermore, the compound's reactivity has facilitated the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, underscoring its value in exploring new chemical spaces for drug discovery (Ahmad et al., 2017).
Antiviral and Antiproliferative Activities
Research into derivatives of methyl 5-bromo-2-chloropyridine-4-acetate has led to the discovery of compounds with significant biological activities. For instance, pyrimidine derivatives synthesized from this intermediate have demonstrated antiproliferative effects against selected human cancer cell lines, highlighting the potential for developing new anticancer agents (Awad et al., 2015). Additionally, the synthesis of pyridyl–pyrazole-3-one derivatives using this compound has resulted in novel molecules with cytotoxicity against tumor cell lines, further emphasizing its role in the quest for new therapeutic agents (Huang et al., 2017).
Material Science and Corrosion Inhibition
Beyond medicinal chemistry, methyl 5-bromo-2-chloropyridine-4-acetate has found applications in material science, particularly in the synthesis of Schiff bases and phenolic compounds used as corrosion inhibitors. These studies demonstrate the compound's utility in developing materials with enhanced durability and resistance to environmental degradation, thus contributing to the advancement of material science and engineering (El-Lateef et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNDVGZILZRSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-chloropyridine-4-acetate | |
CAS RN |
1807013-19-9 |
Source


|
| Record name | methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

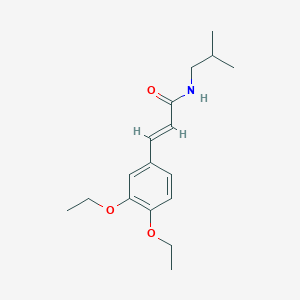
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)


![5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2617357.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2617358.png)
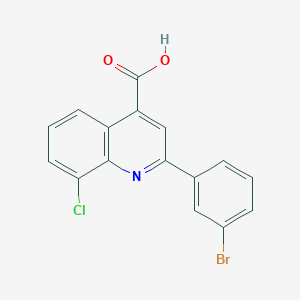

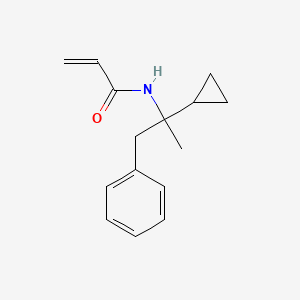

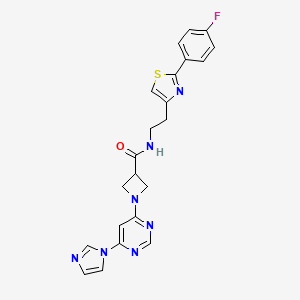
![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate](/img/structure/B2617372.png)
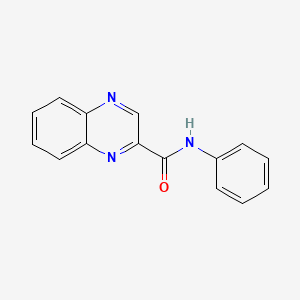
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2617374.png)